molecular formula C15H23NO3 B12553568 3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine CAS No. 182197-46-2

3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine

Cat. No.: B12553568
CAS No.: 182197-46-2
M. Wt: 265.35 g/mol
InChI Key: YTDWMOHXBWBRDO-UHFFFAOYSA-N
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Description

3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a dimethoxyphenyl group, and an oxaziridine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine typically involves the reaction of tert-butylamine with 3,4-dimethoxyphenylacetaldehyde in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxaziridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine undergoes various chemical reactions, including:

    Oxidation: The oxaziridine ring can be oxidized to form corresponding oxaziridinium ions.

    Reduction: Reduction reactions can open the oxaziridine ring, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or dimethoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions include oxaziridinium ions, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine involves its interaction with various molecular targets. The oxaziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]amine
  • tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]alcohol
  • tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]ketone

Uniqueness

3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine is unique due to the presence of the oxaziridine ring, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

182197-46-2

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

3-tert-butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine

InChI

InChI=1S/C15H23NO3/c1-15(2,3)14-16(19-14)9-8-11-6-7-12(17-4)13(10-11)18-5/h6-7,10,14H,8-9H2,1-5H3

InChI Key

YTDWMOHXBWBRDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1N(O1)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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